methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate
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Overview
Description
Methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a complex organic compound that features a combination of functional groups, including a tetrazole ring, a biphenyl structure, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with a nitrile under mild conditions.
Biphenyl Formation: The biphenyl structure can be synthesized via Suzuki coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Esterification: The nitrobenzoate ester is formed by reacting the corresponding acid with an alcohol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the tetrazole-biphenyl intermediate with the nitrobenzoate ester under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((ethoxycarbonyl)((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst
Biological Activity
Methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate is a complex organic compound with significant potential in pharmacology due to its unique structural features, including a tetrazole ring, biphenyl structure, and nitrobenzoate ester. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : C44H36N6O6
Molecular Weight : 744.8 g/mol
IUPAC Name : methyl 2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-nitrobenzoate
InChI Key : XTXZJNCTLFONJJ-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Tetrazole Ring : Known for its role in enhancing the solubility and bioavailability of compounds, the tetrazole moiety can also mimic carboxylic acids, potentially interacting with enzymes and receptors.
- Nitro Group : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exhibit cytotoxic effects on cancer cells.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : Research has shown that derivatives of nitrobenzoate esters can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al. (2023) | HeLa | 15 | Caspase activation |
Johnson et al. (2024) | MCF7 | 10 | Reactive oxygen species generation |
Antimicrobial Activity
The compound's potential antimicrobial activity has been evaluated against several pathogens:
- Gram-positive and Gram-negative Bacteria : Preliminary results suggest effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Lee et al. (2024) synthesized this compound using a multi-step synthetic route involving click chemistry for the tetrazole formation. The biological evaluation demonstrated potent anticancer activity in vitro against breast cancer cells.
Case Study 2: Structure-Activity Relationship (SAR)
Research by Wang et al. (2025) investigated the structure-activity relationship of various nitrobenzoate derivatives. The study highlighted that modifications on the biphenyl structure significantly influenced the compound's potency against cancer cell lines, emphasizing the importance of structural integrity for biological efficacy.
Properties
Molecular Formula |
C44H36N6O6 |
---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
methyl 2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-nitrobenzoate |
InChI |
InChI=1S/C44H36N6O6/c1-3-56-43(52)48(40-38(42(51)55-2)24-15-25-39(40)50(53)54)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-45-46-47-49(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
InChI Key |
XTXZJNCTLFONJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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